5-Chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
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Overview
Description
5-Chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is a chemical compound with the molecular formula C₉H₇ClO₂ and a molecular weight of 182.61 g/mol . This compound is characterized by its bicyclic structure, which includes a chlorine atom and a carboxylic acid group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bicyclo[4.2.0]octa-1,3,5-triene and chlorinating agents.
Chlorination: The bicyclic compound undergoes chlorination using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions to introduce the chlorine atom at the desired position.
Carboxylation: The chlorinated intermediate is then subjected to carboxylation using carbon dioxide (CO₂) in the presence of a base, such as sodium hydroxide (NaOH), to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated systems are employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN₃) or sodium methoxide (NaOCH₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols. Substitution reactions result in the formation of various substituted bicyclic compounds.
Scientific Research Applications
5-Chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research explores its potential as a pharmacophore in drug discovery, particularly for developing new therapeutic agents.
Industry: It serves as an intermediate in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. The chlorine atom and carboxylic acid group contribute to its reactivity and binding affinity, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid: Similar in structure but with the chlorine atom at a different position.
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid: Contains methoxy groups instead of a chlorine atom.
Uniqueness
5-Chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 5-position and the carboxylic acid group at the 7-position make it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
5-chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-7-3-1-2-5-4-6(8(5)7)9(11)12/h1-3,6H,4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKGXMWVMAMLOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C1C=CC=C2Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1781659-28-6 |
Source
|
Record name | 5-chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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